![molecular formula C13H11N5OS B5698784 4-(2-methoxyphenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5698784.png)
4-(2-methoxyphenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyphenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various scientific studies, and its synthesis and mechanism of action have been extensively investigated.
Scientific Research Applications
Antiviral Activity
This compound has been identified as a potent inhibitor of CSNK2A, a protein kinase involved in various cellular processes. Its inhibition has shown to possess antiviral properties, particularly in the context of viral replication. The specific structure of the compound allows for selective inhibition, offering a pathway for the development of antiviral drugs .
Kinase Inhibition for Cancer Therapy
Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have a role in the treatment of cancer. The triazole-thiol compound can act as a selective inhibitor for CSNK2A, which is implicated in the pathophysiology of cancer. By inhibiting this kinase, it may contribute to the development of targeted cancer therapies .
Selectivity Improvement for Drug Development
The structural features of the compound allow for modifications that can improve selectivity over other kinases like PIM3. This is crucial in drug development to minimize side effects and enhance the efficacy of pharmacological agents targeting specific pathways or proteins .
Mechanism of Action
Target of Action
The primary target of the compound “4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is CSNK2A , a protein kinase . This enzyme plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional regulation .
Mode of Action
The compound acts as a potent inhibitor of CSNK2A . It binds to the active site of the enzyme, thereby preventing its normal function . This interaction leads to a decrease in the enzyme’s activity, resulting in the modulation of the cellular processes it is involved in .
Biochemical Pathways
The inhibition of CSNK2A affects several biochemical pathways. Given that CSNK2A is involved in cell cycle progression, its inhibition can lead to cell cycle arrest . Additionally, since CSNK2A plays a role in transcriptional regulation, its inhibition can also lead to changes in gene expression .
Result of Action
The result of the compound’s action is the inhibition of CSNK2A activity, leading to effects such as cell cycle arrest and changes in gene expression . Furthermore, the compound has been shown to inhibit viral replication, consistent with its CSNK2A inhibitory activity .
properties
IUPAC Name |
4-(2-methoxyphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-19-11-5-3-2-4-10(11)18-12(16-17-13(18)20)9-8-14-6-7-15-9/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWDSQYBXGHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.